- A metal-free approach for transamidation of amides with amines in aqueous mediaTetrahedron Letters, 2015, 56(33), 4775-4779,
Cas no 94-62-2 (Piperine)

Piperine structure
상품 이름:Piperine
Piperine 화학적 및 물리적 성질
이름 및 식별자
-
- Piperine
- N-PIPEROYLPIPERIDIN
- (E,E)-1-[5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-piperidine
- FEMA 2909
- 5-BENZO[1,3]DIOXOL-5-YL-1-PIPERIDIN-1-YL-PENTA-2,4-DIEN-1-ONE
- 1-PIPERONYLPIPERIDINE
- 1-PIPEROYLPIPERIDINE
- 1-PIPERYLPIPERIDINE
- Piperin
- PIPERINE(P)
- PIPERINE(P) PrintBack
- PIPERINE(RG)
- (E,E)-1-Piperoylpiperidine
- Bioperine
- PIPERLINE
- Piperylpiperidine
- trans,trans-1-piperoylpiperidine
- 1-[5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoyl]piperidine
- black pepper extract, peperine
- Piperoylpiperidine
- FEMA No. 2909
- N-[(E,E)-Piperoyl]piperidine
- Piperidine, 1-piperoyl-, (E,E)-
- Piperine (aliphatic)
- 1-Piperoylpiperidine, (E,E)-
- 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl]piperidine
- N-(E,E)-piperoyl-piperidine
- piperidine, 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-
- U71XL721QK
- MXXWOMGUGJBKIW-YPCII
- (2E,4E)-5-(1,3-Benzodioxol-5-yl)-1-(1-piperidinyl)-2,4-pentadien-1-one (ACI)
- Piperidine, 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]- (9CI)
- Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)- (ZCI)
- Piperidine, 1-piperoyl-, (E,E)- (8CI)
- Piperine (6CI)
- (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one
- (E,E)-1-[5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoyl]piperidine
- (E,E)-5-(3,4-Methylenedioxyphenyl)-2,4-pentadienoylpiperidide
- Bioperin
- NSC 21727
- Pepper oil
- N-((E,E)-piperoyl)piperidine
- MLS002473213
- SMR001548271
- PIPERINE, 97% [94-62-2]
- PIPERINE, 99% [94-62-2]
- MLS002153830
- 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine
- SMR000112278
- MLSMR
- 1-Piperoylpiperidine; (2E,4E)-form
- 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-2,4-pentadienoyl]piperidine
- 1-Piperoyl-piperidine
- MLS006011979
- Piperine98%
-
- MDL: MFCD00005839
- 인치: 1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2+,7-3+
- InChIKey: MXXWOMGUGJBKIW-YPCIICBESA-N
- 미소: C(/C1C=CC2OCOC=2C=1)=C\C=C\C(N1CCCCC1)=O
- BRN: 90741
계산된 속성
- 정밀분자량: 285.136493g/mol
- 표면전하: 0
- XLogP3: 3.5
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 3
- 회전 가능한 화학 키 수량: 3
- 동위원소 질량: 285.136493g/mol
- 단일 동위원소 질량: 285.136493g/mol
- 수소 결합 토폴로지 분자 극성 표면적: 38.8Ų
- 중원자 수량: 21
- 복잡도: 412
- 동위원소 원자 수량: 0
- 원자 구조의 중심 수량을 확정하다.: 0
- 정의되지 않은 원자 구성 센터 수: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 2
- 불확정 화학 키 입체 중심 수량: 0
- 총 키 단위 수량: 1
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
- 분자량: 285.34
실험적 성질
- 색과 성상: White powder
- 밀도: 1.0864 (rough estimate)
- 융해점: 128.0 to 133.0 deg-C
- 비등점: 498.524°C at 760 mmHg
- 플래시 포인트: 255.3±27.3 °C
- 굴절률: 1.5400 (estimate)
- 용해도: 0.04g/l
- 수용성: 40 mg/L (18 ºC)
- 안정성: Stable. Incompatible with strong oxidizing agents.
- PSA: 38.77000
- LogP: 2.93510
- FEMA: 2909
- 산도 계수(pKa): 12.22(at 18℃)
- 민감성: 빛, 습도 및 공기에 민감
- 증기압: 0.0±1.3 mmHg at 25°C
- 머크: 7472
- 용해성: 물에 거의 녹지 않고 에탄올, 벤젠, 에틸산에 녹는다.
Piperine 보안 정보
-
기호:
- 제시어:경고
- 신호어:Warning
- 피해 선언: H302
- 경고성 성명: P264-P270-P301+P312+P330-P501
- WGK 독일:3
- 위험 범주 코드: R21/22
- 보안 지침: S22-S24/25-S36/37
- RTECS 번호:TN2321500
-
위험물 표지:
- TSCA:Yes
- 저장 조건:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- 위험 용어:R21/22
Piperine 세관 데이터
- 세관 번호:2939999090
- 세관 데이터:
중국 세관 번호:
2934999090개요:
293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%
신고 요소:
제품 이름, 어셈블리 컨텐트, 사용
요약:
293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%
Piperine 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
abcr | AB118603-25 g |
Piperine, 98%; . |
94-62-2 | 98% | 25 g |
€131.00 | 2023-07-20 | |
abcr | AB118603-100 g |
Piperine, 98%; . |
94-62-2 | 98% | 100 g |
€333.00 | 2023-07-20 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S30603-100g |
Piperine |
94-62-2 | BR,98% | 100g |
¥1400.00 | 2022-01-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P815922-25g |
Piperine |
94-62-2 | 97% | 25g |
¥538.00 | 2022-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0460-5g |
Piperine |
94-62-2 | 97.0%(LC&N) | 5g |
¥545.0 | 2022-06-10 | |
BAI LING WEI Technology Co., Ltd. | 293643-5G |
Piperine, 98% |
94-62-2 | 98% | 5G |
¥ 266 | 2022-04-26 | |
Enamine | EN300-7392817-0.05g |
(2E,4E)-5-(1,3-dioxaindan-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one |
94-62-2 | 95% | 0.05g |
$19.0 | 2023-07-07 | |
TargetMol Chemicals | T3002-100mg |
Piperine |
94-62-2 | 100% | 100mg |
¥ 99 | 2024-07-19 | |
Key Organics Ltd | AS-17442-10MG |
Piperine |
94-62-2 | >97% | 10mg |
£51.00 | 2025-02-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011675-20mg |
Piperine |
94-62-2 | 20mg |
¥95 | 2024-07-19 |
Piperine 합성 방법
합성회로 1
반응 조건
참조
합성회로 2
반응 조건
1.1 Reagents: Catecholborane
1.2 Reagents: Sodium carbonate Catalysts: Potassium hydroxide , Palladium diacetate Solvents: Ethanol
1.2 Reagents: Sodium carbonate Catalysts: Potassium hydroxide , Palladium diacetate Solvents: Ethanol
참조
- New access to conjugated dien- and enamides. Synthesis of dehydropipernonaline, pipernonaline and related biologically active amidesSynlett, 1994, (8), 607-8,
합성회로 3
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water ; 30 min, rt
1.2 6 - 8 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 6 - 8 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
참조
- Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathwayEuropean Journal of Medicinal Chemistry, 2020, 199,,
합성회로 4
반응 조건
1.1 Reagents: Potassium hydroxide , Alumina Solvents: Dichloromethane , Dibromodifluoromethane
참조
- Stereoselective synthesis of piperamide alkaloids by modified Ramberg-Baecklund reactionChinese Chemical Letters, 2004, 15(6), 631-634,
합성회로 5
합성회로 6
반응 조건
1.1 Reagents: Potassium hydroxide , Alumina Solvents: Dichloromethane , Dibromodifluoromethane ; 1 h, rt
참조
- Stereoselective synthesis of naturally occurring unsaturated amide alkaloids by a modified Ramberg-Baecklund reactionCanadian Journal of Chemistry, 2004, 82(5), 622-630,
합성회로 7
반응 조건
1.1 Solvents: Tetrahydrofuran
참조
- Three-component synthesis of (E)-α,β-unsaturated amides of the piperine familyJournal of the Chemical Society, 2001, (19), 2393-2397,
합성회로 8
반응 조건
1.1 Reagents: Triethylamine , N-Bromosuccinimide , Lithium chloride Catalysts: Triphenylantimony , Palladium diacetate , 1-Butanaminium, N,N,N-tributyl-, 2,2,2-trifluoroacetate (1:1) Solvents: Dichloroethane
참조
- Catalytic Hunsdiecker reaction and one-pot catalytic Hunsdiecker-Heck strategy: synthesis of α,β-unsaturated aromatic halides, α-(dihalomethyl)benzenemethanols, 5-aryl-2,4-pentadienoic acids, dienoates and dienamidesTetrahedron, 2000, 56(10), 1369-1377,
합성회로 9
반응 조건
1.1 Reagents: Trifluoromethanesulfonic anhydride , 2-Iodopyridine Solvents: Dichloromethane ; 15 min, -20 °C
1.2 Reagents: Triethylamine , Benzeneseleninic acid , Dess-Martin periodinane Solvents: Dichloromethane ; 2 h, rt; 5 min, -20 °C; 5 - 60 min, -20 °C → 25 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; 25 °C
1.2 Reagents: Triethylamine , Benzeneseleninic acid , Dess-Martin periodinane Solvents: Dichloromethane ; 2 h, rt; 5 min, -20 °C; 5 - 60 min, -20 °C → 25 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; 25 °C
참조
- Chemoselective α,β-Dehydrogenation of Saturated AmidesAngewandte Chemie, 2019, 58(2), 447-451,
합성회로 10
합성회로 11
합성회로 12
합성회로 13
반응 조건
1.1 Reagents: Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ; 8 h, rt
참조
- The development of novel cytochrome P450 2J2 (CYP2J2) inhibitor and the underlying interaction between inhibitor and CYP2J2Journal of Enzyme Inhibition and Medicinal Chemistry, 2021, 36(1), 737-748,
합성회로 14
반응 조건
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 10 min, cooled; rt; 2 h, rt
1.2 Solvents: Dichloromethane ; 2 - 2.5 h, 60 °C
1.2 Solvents: Dichloromethane ; 2 - 2.5 h, 60 °C
참조
- Synthesis, Antimicrobial, Antioxidant and Nematicidal Activity of (2E,4E)-5-(Benzo[d] [1,3]dioxol-5-yl)penta-2,4-dienamidesJournal of the Chemical Society of Pakistan, 2015, 37(5), 1008-1014,
합성회로 15
반응 조건
1.1 Reagents: Benzenemethanamine, 4-ethenyl-N,N-diethyl-, polymer with 1,1′-[1,4-butanediylbis… Solvents: 1-Propanol ; 24 h, 80 °C
참조
- Chromatography-Free Wittig Reactions using a Bifunctional Polymeric ReagentOrganic Letters, 2010, 12(21), 4996-4999,
합성회로 16
반응 조건
1.1 Reagents: Pivalic acid Catalysts: Cupric acetate , Palladium diacetate , 1,1′-[1,2-Ethanediylbis(sulfinyl)]bis[benzene] Solvents: Acetonitrile ; 24 h, 100 °C
참조
- Synthesis of conjugated dienes via palladium-catalyzed aerobic dehydrogenation of unsaturated acids and amidesChemical Communications (Cambridge, 2022, 58(63), 8814-8817,
합성회로 17
반응 조건
1.1 Reagents: Oxalyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 4 h, rt
1.2 Solvents: Toluene ; rt; rt → reflux; 16 h, reflux
1.2 Solvents: Toluene ; rt; rt → reflux; 16 h, reflux
참조
- Environmentally Benign Transamidation Protocol for Weakly Nucleophilic Aromatic Amines with N-Acyl-2-piperidinones: Catalyst-, Additive-, Base- and Solvent-Free ConditionAsian Journal of Organic Chemistry, 2022, 11(9),,
합성회로 18
반응 조건
1.1 Reagents: 2,4-Dichloro-6-methoxy-1,3,5-triazine Catalysts: Dabco Solvents: Ethyl acetate ; 30 min, rt
1.2 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethyl acetate ; 30 min, rt; 1 h, rt
1.2 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethyl acetate ; 30 min, rt; 1 h, rt
참조
- Catalytic and Sustainable Amide Bond Formation using a DABCO/Dichlorotriazine SystemChemCatChem, 2023, 15(10),,
합성회로 19
반응 조건
1.1 Reagents: 1,1-Dimethylethyl 1-(1,1-dimethylethoxy)-2(1H)-isoquinolinecarboxylate Solvents: Dichloromethane ; 30 min, rt
1.2 24 h, rt
1.2 24 h, rt
참조
- Carboxamidation of carboxylic acids with 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) without basesTetrahedron, 2008, 64(49), 11129-11135,
합성회로 20
Piperine Raw materials
- 1-(piperidin-1-yl)prop-2-en-1-one
- (2E,4E)-5-(1,3-Benzodioxol-5-yl)-2,4-pentadienamide
- 3,4-(Methylenedioxy)cinnamic acid, pred.trans
- 4-Penten-1-one, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-, (4E)-
- (E)-3,4-Methylenedioxycinnamaldehyde
- 5-Ethynylbenzod1,3dioxole
- Piperidine, 1-[[[(2E)-3-(1,3-benzodioxol-5-yl)-2-propenyl]sulfonyl]acetyl]-
- Piperidine, 1-(3-bromo-1-oxo-2-propenyl)-, (E)-
- (Triphenylphosphoranylidene)ketene
- (E,E)-Piperic Acid
- 1-(1-Oxobut-2-enyl)piperidine
- 1-(Bromoacetyl)piperidine
- piperidin-2-one
Piperine Preparation Products
Piperine 관련 문헌
-
Ting Yang Hsieh,Yi Chang,Su Jane Wang Food Funct. 2019 10 2720
-
Shiru Wang,Hyatt C. Green,Maxwell L. Wilder,Qian Du,Brittany L. Kmush,Mary B. Collins,David A. Larsen,Teng Zeng Environ. Sci.: Processes Impacts 2020 22 2147
-
Rather A. Rafiq,Bashir A. Ganai,Sheikh A. Tasduq RSC Adv. 2015 5 11884
-
Hanna Wójtowicz-Rajchel,Marcin Ka?mierczak New J. Chem. 2020 44 6015
-
Subhash Chandra Bose. Kotte,P. K. Dubey,P. M. Murali Anal. Methods 2014 6 8022
94-62-2 (Piperine) 관련 제품
- 7780-20-3(5-(1,3-dioxaindan-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one)
- 23887-46-9(Cinepazide)
- 10354-27-5(1-(3,4-Methylenedioxyphenyl)-1-penten-3-one)
- 591-95-7(1,2-Pentadiene)
- 2373-80-0(3,4-Methylenedioxycinnamic acid)
- 23434-88-0(Tetrahydropiperine)
- 2444-46-4(Nonivamide)
- 19408-84-5(Dihydrocapsaicin)
- 94-62-2(Piperine)
- 26472-00-4(Methylcyclopentadiene dimer)
추천 공급업체
Amadis Chemical Company Limited
(CAS:94-62-2)Piperine

순결:99%
재다:100g
가격 ($):282.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:94-62-2)Piperine

순결:>98%
재다:5mg,10mg ,20mg ,50mg ,100mg,or customized
가격 ($):문의